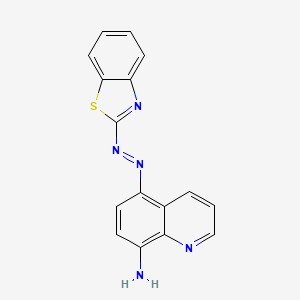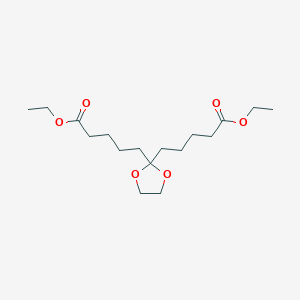
Tributyl(hexadecyl)phosphanium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(hexadecyl)phosphanium acetate is a phosphonium-based ionic liquid. Ionic liquids are salts that are liquid at or near room temperature. Phosphonium-based ionic liquids, such as this compound, have gained attention due to their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(hexadecyl)phosphanium acetate typically involves the reaction of tributylphosphine with hexadecyl bromide to form tributyl(hexadecyl)phosphanium bromide. This intermediate is then reacted with sodium acetate to yield this compound . The reaction conditions generally require an inert atmosphere to prevent oxidation of the phosphine and are carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(hexadecyl)phosphanium acetate can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides, thiolates, and alkoxides.
Major Products
Oxidation: Tributyl(hexadecyl)phosphanium oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributyl(hexadecyl)phosphanium acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tributyl(hexadecyl)phosphanium acetate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylphosphine: A simpler phosphine with similar reactivity but lower thermal stability and solubility.
Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate: Another phosphonium-based ionic liquid with similar applications but different physical properties.
Uniqueness
Tributyl(hexadecyl)phosphanium acetate stands out due to its unique combination of high thermal stability, low volatility, and excellent solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
114290-38-9 |
|---|---|
Molekularformel |
C30H63O2P |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
tributyl(hexadecyl)phosphanium;acetate |
InChI |
InChI=1S/C28H60P.C2H4O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-2(3)4/h5-28H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OGTSMXPCOACGJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)




![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)

![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)


